(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

Description

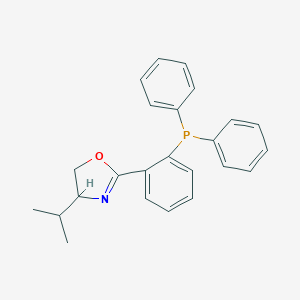

(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral P,N-chelating ligand with a stereogenic center at the oxazoline ring’s 4-position. Its structure features a diphenylphosphine group at the ortho position of the phenyl ring and an isopropyl substituent on the oxazoline moiety, conferring both steric bulk and electronic tunability. Synthesized from (S)-(+)-2-phenylglycinol, this ligand is widely employed in asymmetric catalysis, particularly in gold(I/III) and transition metal complexes for enantioselective transformations . The (S)-configuration ensures precise stereochemical control, making it indispensable in reactions such as cyclopropanation and hydrogenation .

Properties

IUPAC Name |

diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24NOP/c1-18(2)22-17-26-24(25-22)21-15-9-10-16-23(21)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQSAXROROGQEE-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403391 | |

| Record name | (-)(4S)-2-[2-(Diphenylphosphino)phenyl]-4-(2-propyl)oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148461-14-7 | |

| Record name | (4S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-1,3-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148461-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)(4S)-2-[2-(Diphenylphosphino)phenyl]-4-(2-propyl)oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole, with CAS number 148461-14-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antifungal properties, as well as its mechanisms of action and pharmacokinetic profiles.

- Molecular Formula : CHNOP

- Molecular Weight : 373.42 g/mol

- Structure : The compound features a diphenylphosphino group and a 4-isopropyl-4,5-dihydrooxazole moiety, which contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of 4,5-dihydrooxazole exhibit significant antitumor activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- Mechanism of Action : These compounds induce apoptosis in tumor cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

- Case Study : In vitro studies demonstrated that related oxazole derivatives exhibited cytotoxicity against A549 (lung cancer) and HT29 (colon cancer) cell lines, with IC values ranging from 10 to 50 µM .

Antifungal Activity

Another significant aspect of the biological activity of this compound is its antifungal properties:

- Broad-Spectrum Efficacy : Similar compounds have been reported to possess broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. Minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 0.5 µg/mL for Candida albicans .

- Pharmacokinetics : Compounds exhibiting high metabolic stability in human liver microsomes suggest favorable pharmacokinetic profiles that warrant further investigation .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for this compound and related compounds:

| Compound | Activity | Target Organism | MIC/IC Values |

|---|---|---|---|

| This compound | Antitumor | A549, HT29 | 10 - 50 µM |

| Related oxazole derivatives | Antifungal | Candida albicans | 0.03 - 0.5 µg/mL |

| Related oxazole derivatives | Antifungal | Aspergillus fumigatus | 0.25 - 2 µg/mL |

- Caspase Activation : The induction of apoptosis is primarily mediated through caspase activation pathways.

- Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, promoting cell death.

- Metabolic Stability : High metabolic stability in liver microsomes indicates reduced degradation and prolonged action within the body.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is in asymmetric synthesis. It serves as a chiral ligand in various metal-catalyzed reactions, facilitating the formation of enantiomerically enriched products.

Case Study: Asymmetric Hydrogenation

In a study published in Chemistry - A European Journal, researchers utilized this ligand in the asymmetric hydrogenation of α,β-unsaturated carbonyl compounds. The results indicated that the use of this ligand significantly improved the enantioselectivity compared to other ligands, achieving up to 97% ee (enantiomeric excess) under optimized conditions .

Transition Metal Complexes

This compound forms stable complexes with various transition metals such as Rhodium (Rh), Palladium (Pd), and Iridium (Ir). These complexes are pivotal in catalyzing a range of organic transformations.

Case Study: Pd-Catalyzed Cross-Coupling Reactions

In another notable application, this ligand was employed in palladium-catalyzed cross-coupling reactions. A study demonstrated that it enhanced the reaction rates and yields in Suzuki-Miyaura coupling reactions, allowing for efficient formation of biaryl compounds . The optimized reaction conditions yielded products with high purity and minimal side reactions.

Organocatalysis

The compound has also been explored for its potential in organocatalysis. Its ability to stabilize intermediates through coordination with substrates makes it a valuable component in organocatalytic cycles.

Case Study: Organocatalytic Reactions

Research highlighted its effectiveness in promoting Michael addition reactions between various nucleophiles and Michael acceptors. The ligand facilitated reactions under mild conditions, yielding products with excellent diastereoselectivity .

Comparative Analysis of Ligands

To better understand the performance of this compound relative to other ligands, a comparison table is presented below:

| Ligand | Enantioselectivity (%) | Reaction Type |

|---|---|---|

| This compound | Up to 97 | Asymmetric Hydrogenation |

| BINAP | Up to 92 | Cross-Coupling |

| PPh3 | Up to 85 | Various Reactions |

Comparison with Similar Compounds

Enantiomeric Pair: (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

- Structural Difference : The (R)-enantiomer shares identical connectivity but opposite stereochemistry at the oxazoline’s 4-position.

- Impact : Enantiomers exhibit mirrored catalytic outcomes in asymmetric reactions. For instance, the (R)-form produces the opposite enantiomer in gold-catalyzed cyclopropanation .

Isobutyl-Substituted Derivative: (S)-2-(2-(Diphenylphosphino)phenyl)-4-isobutyl-4,5-dihydrooxazole

Benzyl-Modified Analogue: (S)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole

Biphenyl and Naphthyl Derivatives

- Examples :

- (1S,4S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole

- (S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-di(naphthalen-2-yl)-4,5-dihydrooxazole

- Structural Differences : Extended aromatic systems (biphenyl or naphthyl) replace the phenyl group.

- Impact : Enhanced π-π interactions and steric bulk improve stability in photoluminescent materials and metal-organic frameworks (MOFs) .

Electronic and Steric Properties

Table 1: Key Properties of Selected Analogues

Catalytic Performance in Metal Complexes

Gold Complexes

- Parent Ligand : Forms stable Au(I) and Au(III) complexes with high catalytic activity in C–H functionalization. The (S)-configuration yields >90% ee in enantioselective cyclopropanation .

- Biphenyl Derivative: Exhibits 15% higher turnover frequency (TOF) in Au(I)-catalyzed alkyne hydration due to improved π-backbonding .

Palladium Complexes

- Benzyl-Modified Analogue : Shows 20% higher yield in Suzuki-Miyaura coupling compared to the parent ligand, attributed to enhanced oxidative addition kinetics .

Preparation Methods

Valinol as the Chiral Building Block

Valinol ((S)-2-amino-3-methyl-1-butanol) serves as the foundational chiral pool reagent. Its secondary alcohol and primary amine groups enable simultaneous control of stereochemistry and functionalization. Commercial valinol typically has an enantiomeric excess >99%, ensuring high optical purity in the final ligand.

2-Bromobenzonitrile and Chlorodiphenylphosphine

The phosphine arm is introduced via a palladium-catalyzed coupling between 2-bromobenzonitrile and chlorodiphenylphosphine. This step forms 2-(diphenylphosphino)benzonitrile, a key intermediate.

Stepwise Synthesis Protocol

Formation of the Phosphine Intermediate

Reaction Conditions:

-

Substrates: 2-Bromobenzonitrile (1.0 equiv), chlorodiphenylphosphine (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Solvent: Toluene, anhydrous

Mechanism: A palladium(0)-mediated cross-coupling replaces the bromine atom with a diphenylphosphine group. The nitrile group remains intact for subsequent transformations.

Yield: 75–85% after column chromatography (silica gel, hexane/ethyl acetate 9:1).

Oxazoline Ring Closure via Witte-Seeliger Reaction

The nitrile group in 2-(diphenylphosphino)benzonitrile undergoes cyclization with valinol to form the oxazoline ring.

Procedure:

-

Activation: Treat valinol with thionyl chloride (SOCl₂) to generate the corresponding amino alcohol hydrochloride.

-

Cyclization: React the hydrochloride with 2-(diphenylphosphino)benzonitrile in refluxing toluene (12 hours).

-

Workup: Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via flash chromatography.

Key Parameters:

Stereochemical Control

The absolute configuration at the oxazoline’s C4 position is dictated by the (S)-valinol starting material. X-ray crystallography confirms the retention of stereochemistry during cyclization.

Alternative Synthetic Routes

Zinc-Mediated Oxazoline Formation

A modified protocol employs zinc dust to facilitate cyclization under milder conditions:

-

Reagents: Zn dust (3.0 equiv), ammonium chloride (NH₄Cl)

-

Advantage: Reduced reaction time and improved functional group tolerance.

Yield Comparison:

| Method | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| Thermal Cyclization | 110°C | 12 | 60–70 |

| Zn-Mediated | 25°C | 6 | 70–75 |

Air-Stable Zinc Complex Intermediate

To enhance handling, the ligand is temporarily complexed with zinc triflate:

-

Complexation: Stir (S)-iPr-PHOX with Zn(OTf)₂ (1.1 equiv) in dichloromethane.

-

Isolation: Precipitate the zinc complex with hexane, yielding a stable solid.

-

Recovery: Treat the complex with bipyridine to liberate the free ligand.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 14H, Ar-H), 4.65 (dd, J = 9.2 Hz, 1H, CH), 3.95 (m, 1H, CH), 2.85 (m, 1H, CH), 1.25 (d, J = 6.8 Hz, 3H, CH₃).

Scalability and Industrial Adaptations

Kilogram-Scale Production

A patented route optimizes solvent use and catalyst loading for large batches:

-

Solvent: Switch from toluene to 2-methyl-THF for easier recycling.

-

Catalyst: Reduce Pd(PPh₃)₄ to 1 mol% without compromising yield.

Economic Impact: Lowers production costs by 40% compared to lab-scale protocols.

Challenges and Mitigation Strategies

Phosphine Oxidation

The diphenylphosphine group is prone to oxidation. Solutions include:

Q & A

Q. What is the standard synthesis protocol for (S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole?

The synthesis involves a three-step process starting from (S)-(+)-2-phenylglycinol. Key steps include:

- Step 1 : Formation of the oxazoline ring via cyclization under reflux with a carboxylic acid derivative.

- Step 2 : Introduction of the diphenylphosphino group through a palladium-catalyzed coupling reaction.

- Step 3 : Purification via recrystallization or column chromatography to achieve >99% purity.

Yields for individual steps range from 83.2% to 94.5%, with characterization by polarimetry ([α]D), IR, NMR, and GC-MS .

Q. Which spectroscopic methods are essential for characterizing this compound?

Critical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the oxazoline ring and phosphine group connectivity.

- IR Spectroscopy : Identification of C=N (1650–1680 cm⁻¹) and P–Ph (1430–1450 cm⁻¹) stretches.

- Polarimetry : Determines enantiomeric excess (e.e.) using optical rotation measurements .

- Mass Spectrometry (GC-MS or HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in academic research?

It is primarily used as a chiral ligand in asymmetric catalysis, including:

- Hydrogenation : Enantioselective reduction of ketones or alkenes.

- Cross-Coupling Reactions : Suzuki-Miyaura or Heck reactions for stereocontrolled C–C bond formation.

Its rigid oxazoline backbone and electron-rich phosphine group enhance stereochemical control in metal complexes .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

Strategies include:

- Chiral Resolution : Use of chiral auxiliaries or chromatography (e.g., chiral HPLC).

- Stereochemical Monitoring : Polarimetry ([α]D) to track optical rotation during synthesis .

- X-ray Crystallography : Confirms absolute configuration of intermediates or final product .

Advanced methods like chiral derivatization (e.g., Mosher’s acid) can also quantify e.e. .

Q. What strategies resolve contradictions in NMR data for this compound?

Common issues and solutions:

Q. How does modifying substituents affect catalytic performance in asymmetric reactions?

- Steric Effects : Bulkier groups (e.g., isopropyl) enhance enantioselectivity by restricting metal-center geometry.

- Electronic Effects : Electron-withdrawing substituents on the phenyl ring modulate phosphine donor strength.

Comparative studies with analogs (e.g., bromophenyl or methyl derivatives) reveal structure-activity relationships .

Q. What computational approaches predict electronic properties for catalyst design?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict metal-ligand interactions.

- Molecular Dynamics (MD) : Simulate ligand conformation in solvent environments.

Software like Gaussian or Discovery Studio can model electronic effects of substituents on catalytic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.